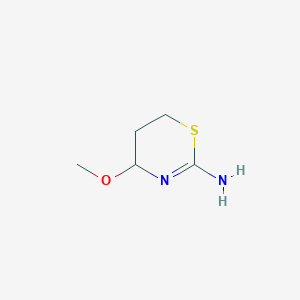![molecular formula C11H6F3NOS B065094 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde CAS No. 174006-70-3](/img/structure/B65094.png)
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiazole derivatives often involves condensation reactions, Vilsmeier-Haack reactions, or [3 + 2] cycloaddition processes. For instance, the Vilsmeier-Haack reagent has been used to synthesize novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, showcasing the versatility of methods to introduce the trifluoromethyl group and the thiazole ring into complex molecules (Huanan Hu et al., 2010).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized using various spectroscopic methods, including NMR, IR, and X-ray crystallography. For example, the crystal and molecular structure of related compounds have been determined, indicating the importance of intermolecular interactions such as C-H…N, C-H…O, and C-H…F in stabilizing the crystal structure (A. Banu et al., 2010).
Chemical Reactions and Properties
Thiazole derivatives undergo various chemical reactions, including condensation with 2-bromoacetophenone in basic catalysis, leading to a mixture of products. Such reactions illustrate the reactive nature of the thiazole ring and its utility in synthesizing diverse chemical structures (V. Zaharia et al., 2008).
Physical Properties Analysis
The physical properties, including solvatochromic effects and crystal packing, are studied to understand the behavior of these compounds in different environments. Investigations into compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide insight into the influence of molecular structure on physical properties (Y. Mary et al., 2015).
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including their reactivity and the influence of substituents on their behavior in chemical reactions, are critical for designing new compounds with desired activities. For example, the synthesis of new 1,3-thiazole derivatives from hydroxyalkyl-thiazole-carbaldehydes shows the potential for creating bioactive substances (V. Sinenko et al., 2016).
Applications De Recherche Scientifique
-
Scientific Field : Chemical Research
- Application Summary : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It’s used in the field of chemical research, but specific applications aren’t mentioned .
- Methods of Application/Experimental Procedures : The exact methods of application or experimental procedures aren’t provided .
- Results/Outcomes : There’s no specific data on the results or outcomes obtained from the use of this compound .
-
Scientific Field : Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which could potentially include “2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application/Experimental Procedures : The exact methods of application or experimental procedures aren’t provided .
- Results/Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Scientific Field : Transition Metal-Mediated Trifluoromethylation Reactions
- Application Summary : This compound, as a trifluoromethyl group-containing compound, could potentially be used in transition metal-mediated trifluoromethylation reactions . These reactions have seen enormous growth due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
- Methods of Application/Experimental Procedures : The exact methods of application or experimental procedures aren’t provided .
- Scientific Field : Pharmaceutical Research
- Application Summary : Trifluoromethyl group-containing compounds, which could potentially include “2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde”, are known for their abundance in more than 20% of pharmaceutical products . This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
- Methods of Application/Experimental Procedures : The exact methods of application or experimental procedures aren’t provided .
- Results/Outcomes : Even though only five trifluoromethylpyridine (TFMP) compounds have so far been approved for use as pharmaceuticals (that is, antivirals or antitumor agents), a large number of compounds containing the TFMP sub-structure are currently undergoing clinical trial . Many are expected to be approved as new drugs in the near future .
Safety And Hazards
The safety and hazards of “2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde” are not well-documented in the literature. However, compounds with similar structures are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system7.
Orientations Futures
The future directions of “2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde” are not well-documented in the literature. However, compounds with similar structures are being studied for their potential applications. For example, a compound with a similar structure was found to reduce manifestations of stress in an animal model as well as fluoxetine8. This suggests that “2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde” and similar compounds could have potential applications in the treatment of stress-related disorders.
Propriétés
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NOS/c12-11(13,14)8-3-1-7(2-4-8)10-15-9(5-16)6-17-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZISSVPSMFGDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428221 |
Source


|
| Record name | 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde | |
CAS RN |
174006-70-3 |
Source


|
| Record name | 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

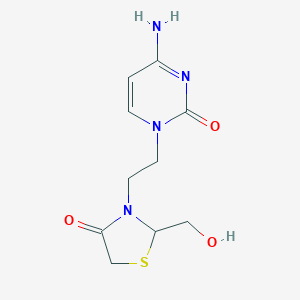
![Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate](/img/structure/B65020.png)
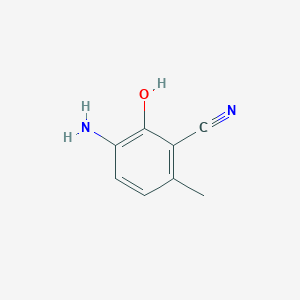


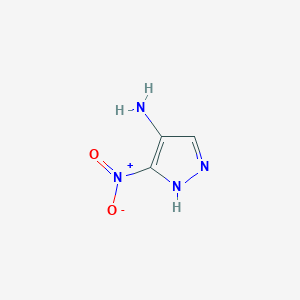

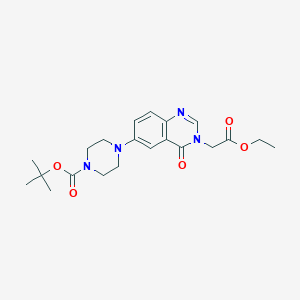
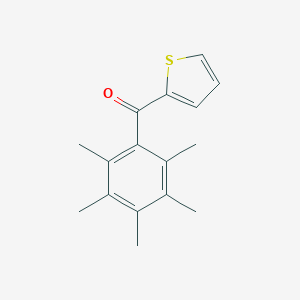
![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)
![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)

